molecular formula C22H21N5O5S2 B2664748 N-(2,4-dimethoxyphenyl)-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide CAS No. 847191-80-4

N-(2,4-dimethoxyphenyl)-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B2664748
CAS No.: 847191-80-4
M. Wt: 499.56
InChI Key: SQSREBMHWIJSKO-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H21N5O5S2 and its molecular weight is 499.56. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Derivatives and Crystal Structure Determination

The study of heterocyclic derivatives, such as the synthesis and X-ray structure determination of compounds related to pyrimidines and pyrroles, demonstrates the significance of structural analysis in medicinal chemistry. For instance, the formation and structural elucidation of derivatives through reactions involving ketene and trimethylguanidine showcase the foundational aspects of drug design and development (Banfield et al., 1987).

Radiosynthesis for PET Imaging

The development of selective radioligands for imaging with positron emission tomography (PET) exemplifies the application of complex heterocyclic compounds in diagnostic imaging. The synthesis of DPA-714, a compound designed for PET imaging of the translocator protein (18 kDa), highlights the role of chemical synthesis in advancing neuroimaging and diagnostic capabilities (Dollé et al., 2008).

Anticonvulsant Agents Development

The synthesis and pharmacological evaluation of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents underline the importance of chemical compounds in therapeutic development. The study demonstrates the potential of thiopyrimidine derivatives in the treatment of convulsive disorders, highlighting the process from synthesis to in vivo efficacy testing (Severina et al., 2020).

Synthesis and Antimicrobial Activity

The synthesis and antimicrobial evaluation of novel compounds, such as thiazolidinones and azetidinones encompassing indolylthienopyrimidines, illustrate the exploration of new treatments for microbial infections. These studies contribute to the discovery of compounds with potential antimicrobial properties, offering insights into the development of new antibiotics (Saundane et al., 2012).

Antitumor Activity and Molecular Docking

Research into the antitumor activity and molecular docking of pyrimidiopyrazole derivatives provides an example of the application of computational and experimental methods in cancer research. The synthesis of compounds with significant in vitro antitumor activity against specific cell lines, complemented by molecular docking studies, showcases the integrated approach in identifying new cancer therapies (Fahim et al., 2019).

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-(1,3-dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O5S2/c1-26-19-17(21(29)27(2)22(26)30)20(25-18(24-19)15-6-5-9-33-15)34-11-16(28)23-13-8-7-12(31-3)10-14(13)32-4/h5-10H,11H2,1-4H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQSREBMHWIJSKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC(=N2)C3=CC=CS3)SCC(=O)NC4=C(C=C(C=C4)OC)OC)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.